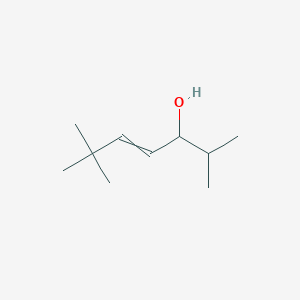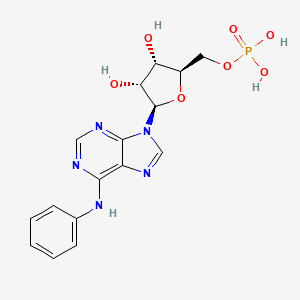
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base, a phenylamino group, and a tetrahydrofuran ring, making it a significant compound in various biochemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the phenylamino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): Shares a similar phosphate group but has different functional groups and biological roles.
Nicotinamide adenine dinucleotide (NAD): Contains a purine base and phosphate groups but differs in its overall structure and function.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in distinct chemical reactions and biological processes, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H18N5O7P |
|---|---|
Peso molecular |
423.32 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-anilinopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7P/c22-12-10(6-27-29(24,25)26)28-16(13(12)23)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,17,18,20)(H2,24,25,26)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
UNBGUBRKOWHSGY-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
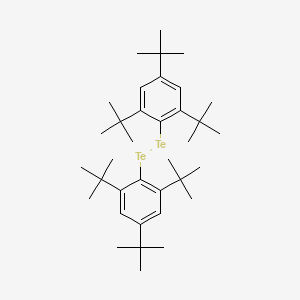
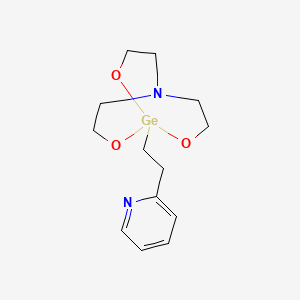
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
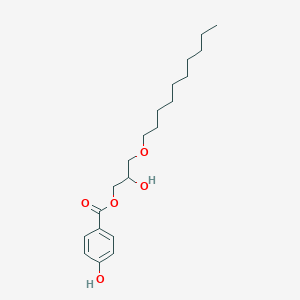
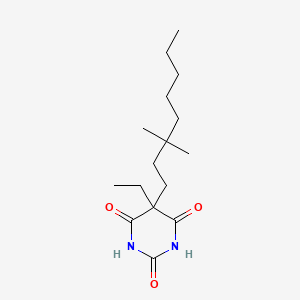
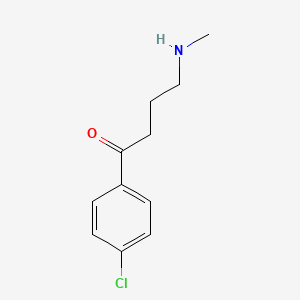
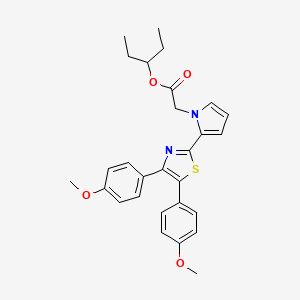
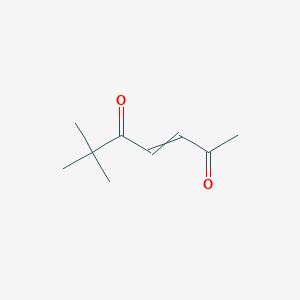

![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
